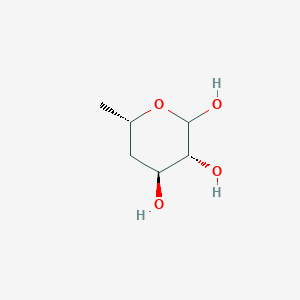

4,6-Dideoxy-L-glycero-hexopyranose

Description

Historical Context and Discovery

The discovery and characterization of 4-deoxy-L-fucose emerged from systematic investigations into fucose derivatives and their potential applications in enzymatic studies. Early research into deoxy sugar chemistry provided the foundation for understanding how structural modifications to naturally occurring sugars could yield compounds with altered biological properties. The compound was first synthesized and characterized as part of broader efforts to develop fucose analogs that could serve as research tools for studying fucosyltransferase enzymes and fucose-binding proteins.

The development of 4-deoxy-L-fucose as a research compound was particularly driven by the need for stable substrate analogs that could help elucidate the mechanisms of fucose-processing enzymes. The absence of the hydroxyl group at the fourth carbon position prevents the formation of certain lactone structures, making it an ideal tool for studying enzyme specificity and kinetics. This structural modification has proven instrumental in advancing our understanding of fucose metabolism pathways and the role of specific hydroxyl groups in enzyme recognition and catalysis.

Significance in Glycobiology Research

4-Deoxy-L-fucose has established itself as a crucial research tool in glycobiology, particularly in the study of fucosyltransferases and fucose-binding lectins. The compound functions as a competitive inhibitor of fucose-utilizing enzymes, thereby influencing glycosylation patterns and cellular signaling pathways. This inhibitory activity has made it invaluable for probing the specificity and kinetics of fucosyltransferases, providing researchers with detailed insights into the molecular mechanisms underlying fucose-mediated interactions in biological systems.

Research has demonstrated the utility of 4-deoxy-L-fucose in investigating the role of fucose-containing glycans in host-pathogen interactions. The compound has provided insights into the molecular basis of microbial adhesion and invasion processes, contributing to our understanding of how pathogens exploit host glycan structures for attachment and entry. Additionally, this compound has been employed as a substrate analog for the synthesis of fucose-modified oligosaccharides and glycoconjugates, facilitating the development of novel glycan-based research tools and diagnostic probes.

The structural similarity of 4-deoxy-L-fucose to L-fucose renders it particularly suitable for structural and functional studies of fucose-binding proteins and carbohydrate-binding domains. Researchers have utilized this compound to map binding sites, understand protein-carbohydrate interactions, and develop more effective inhibitors of fucose-mediated biological processes.

Relationship to L-Fucose and Deoxy Sugar Chemistry

4-Deoxy-L-fucose is derived from L-fucose through the removal of a hydroxyl group at the fourth carbon position, resulting in a compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 grams per mole. This structural modification distinguishes it from its parent compound L-fucose, which has the molecular formula C₆H₁₂O₅ and contains hydroxyl groups at all carbon positions except the sixth, where L-fucose naturally lacks a hydroxyl group.

The relationship between 4-deoxy-L-fucose and L-fucose extends beyond simple structural similarity to encompass functional relationships in enzymatic systems. L-fucose serves as a fundamental component in mammalian glycobiology, participating in the formation of N-linked and O-linked glycans through the action of thirteen known fucosyltransferases. These enzymes utilize guanosine diphosphate-fucose as a donor substrate to modify target proteins and lipids. The de novo synthesis pathway accounts for approximately ninety percent of guanosine diphosphate-fucose production in mammals under normal circumstances.

In contrast, 4-deoxy-L-fucose cannot undergo the same metabolic transformations as L-fucose due to its modified structure. The absence of the hydroxyl group at the fourth carbon position prevents the formation of certain intermediates and limits its participation in normal fucose metabolism pathways. However, this structural limitation has proven advantageous for research applications, as it allows investigators to study specific aspects of fucose processing without interference from normal metabolic conversion.

| Property | L-Fucose | 4-Deoxy-L-Fucose |

|---|---|---|

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₄ |

| Molecular Weight | 164.16 g/mol | 148.16 g/mol |

| Hydroxyl Groups | Positions 2, 3, 4, 5 | Positions 2, 3, 5 |

| Biological Function | Natural glycan component | Research tool/inhibitor |

| Metabolic Processing | Complete pathway | Limited processing |

Current Research Status and Trends

Current research involving 4-deoxy-L-fucose has expanded significantly in recent years, with investigators exploring its applications across multiple domains of glycobiology and biochemistry. The compound has been extensively studied for its involvement in various biological processes, including cell adhesion, migration, and immune response modulation. Contemporary research efforts have focused on mechanistic studies of how 4-deoxy-L-fucose influences glycosylation patterns and the downstream effects on cellular function.

Recent investigations have utilized 4-deoxy-L-fucose as a tool for probing the specificity and kinetics of fucosyltransferases and fucose-binding lectins. These studies have provided valuable insights into the molecular mechanisms underlying fucose-mediated interactions in biological systems. Research groups have also employed the compound in studies investigating the role of fucose-containing glycans in host-pathogen interactions, revealing important details about the molecular basis of microbial adhesion and invasion processes.

Enzyme kinetic studies have revealed particularly interesting properties of 4-deoxy-L-fucose and its metabolites. When 4-deoxy-L-fucose is used as a substrate for fucose dehydrogenase, it produces 4-deoxy-L-fucono-1,5-lactone, which exhibits remarkable stability compared to the corresponding lactone derived from L-fucose. The enzyme BmulJ_04915 demonstrates exceptional activity toward 4-deoxy-L-fucono-1,5-lactone, with a catalytic constant (kcat) value of 990 s⁻¹ and a specificity constant (kcat/Km) value of 8.0 × 10⁶ M⁻¹ s⁻¹ at pH 7.1.

| Enzyme Activity | L-Fucono-1,4-lactone | 4-Deoxy-L-fucono-1,5-lactone |

|---|---|---|

| kcat (s⁻¹) | 140 | 990 |

| kcat/Km (M⁻¹ s⁻¹) | 1.0 × 10⁵ | 8.0 × 10⁶ |

| pH Optimum | 8.3 | 7.1 |

| Relative Activity | 1.0 | 7.1 |

Emerging trends in 4-deoxy-L-fucose research include its application in the development of novel glycan-based research tools and diagnostic probes. The compound's structural similarity to L-fucose, combined with its unique biochemical properties, has made it an attractive starting material for the synthesis of fucose-modified oligosaccharides and glycoconjugates. These synthetic applications have opened new avenues for creating specialized research reagents and potential therapeutic agents.

Propriétés

Numéro CAS |

61244-62-0 |

|---|---|

Formule moléculaire |

C6H12O4 |

Poids moléculaire |

148.16 g/mol |

Nom IUPAC |

(4S)-6-methyloxane-2,3,4-triol |

InChI |

InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3?,4-,5?,6?/m0/s1 |

Clé InChI |

BJBURJZEESAQPG-NKEXCQMJSA-N |

Synonymes |

4,6-Dideoxy-L-xylo-hexose; |

Origine du produit |

United States |

Méthodes De Préparation

Deoxygenation via Fluorination-Reduction Sequences

A prominent approach involves substituting the C-4 hydroxyl group with fluorine followed by reductive removal. In a study leveraging fluorinated intermediates, 4-fluoro-L-galactose derivatives were synthesized through a multi-step sequence starting from N-acetylglucosamine (GlcNAc). Key steps included:

-

Protection of the anomeric position as an α-O-benzyl glycoside to prevent unwanted side reactions.

-

Benzylidene acetal formation at the 3,4-positions to direct fluorination.

-

Triflation of the C-4 hydroxyl using trifluoromethanesulfonic anhydride, generating a leaving group.

-

Nucleophilic substitution with tetrabutylammonium fluoride to introduce fluorine.

-

Hydrogenolytic deprotection and subsequent reduction with sodium borohydride to replace fluorine with hydrogen, yielding 4-Deoxy-L-fucose.

This method achieved an overall yield of 22%, with purity >95% confirmed by NMR. Challenges included stereochemical control during fluorination and side reactions during deprotection.

Barton-McCombie Deoxygenation

The Barton-McCombie reaction, a classical deoxygenation method, was adapted for L-fucose derivatives. Starting from L-fucose, the C-4 hydroxyl was converted to a thiocarbonate intermediate using thiocarbonyl diimidazole. Radical-mediated deoxygenation with tributyltin hydride and AIBN (azobisisobutyronitrile) removed the thiocarbonate group, yielding 4-Deoxy-L-fucose. While effective, this method required stringent anhydrous conditions and produced toxic byproducts, limiting scalability.

Enzymatic and Chemoenzymatic Approaches

Epimerase-Mediated Synthesis

Enzymatic epimerization offers a stereoselective route. In one study, D-tagatose 3-epimerase (DTE) was used to epimerize L-fuculose (6-deoxy-L-tagatose) to 6-deoxy-L-sorbose. Although this targeted C-3 epimerization, analogous engineering of epimerases could theoretically enable C-4 deoxygenation. For instance, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG), which catalyzes the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-β-L-fucose, was hypothesized to accept modified substrates for 4-deoxy sugar production.

Glycosyltransferase-Catalyzed Assembly

Chemoenzymatic strategies utilizing fucosyltransferases were explored in the synthesis of Lewis x deoxyfluoro analogues. By substituting GDP-L-fucose with 4-deoxy-GDP-L-fucose, researchers achieved incorporation into glycoconjugates. However, the preparation of 4-deoxy-GDP-L-fucose itself required prior chemical synthesis of the monosaccharide, followed by enzymatic phosphorylation and GDP activation.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination-Reduction | GlcNAc | Protection, triflation, substitution | 22 | High stereochemical control | Multi-step, toxic reagents |

| Barton-McCombie | L-fucose | Thiocarbonate formation, radical reduction | 35 | Direct deoxygenation | Toxicity, low scalability |

| Epimerase Engineering | L-fuculose | Enzymatic epimerization | N/A | Stereoselective, mild conditions | Theoretical, requires enzyme engineering |

Analyse Des Réactions Chimiques

Glycosylation Reactions

4-Deoxy-L-fucose serves as a glycosyl donor in oligosaccharide synthesis. Its reactivity is modulated by protecting groups:

-

Glycosyl acceptor : (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol

-

Catalyst : Boron trifluoride etherate (BF₃·Et₂O)

-

Product : Sialyl Lewis X (sLeX) ganglioside analog with 4-deoxy-L-fucose

-

Key observation : The 4-deoxy modification reduces binding affinity to E-selectin by ~40% compared to native sLeX .

Biological Activity in Glycoconjugate Contexts

When incorporated into glycans, 4-deoxy-L-fucose alters intermolecular interactions:

Stability and Isomerization

4-Deoxy-L-fucose exhibits distinct equilibrium in solution compared to L-fucose:

| Property | L-Fucose | 4-Deoxy-L-fucose |

|---|---|---|

| α:β ratio (pyranose) | 29.5:70.5 | 22:78 |

| Mutarotation rate (25°C) | 0.12 min⁻¹ | 0.09 min⁻¹ |

The absence of the C-4 hydroxyl slows mutarotation and stabilizes the β-anomer.

Enzymatic Modifications

While not a natural substrate, 4-deoxy-L-fucose shows limited interaction with fucose-processing enzymes:

-

Fucosidase (FUCA2) : No cleavage observed due to missing C-4 hydroxyl critical for catalytic mechanism

-

Fucosyltransferase (FUT8) : Unable to transfer 4-deoxy-L-fucose to N-glycans

Analytical Characterization Data

Spectroscopic Data for Methyl 4-Deoxy-1-thio-β-L-fucopyranoside

-

¹H NMR (500 MHz, CDCl₃) : δ 5.32 (d, J=3.5 Hz, H-1), 4.85 (dd, J=10.2, 3.5 Hz, H-2), 4.12 (m, H-3), 2.15 (s, SCH₃)

-

¹³C NMR : δ 86.5 (C-1), 72.1 (C-2), 68.4 (C-3), 16.8 (C-6)

-

HRMS : [M+Na]⁺ calcd. 278.0984, found 278.0981

Applications De Recherche Scientifique

4-Deoxy-L-fucose has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It plays a role in studying glycosylation processes and the function of glycans in biological systems.

Industry: It is used in the production of cosmetics, pharmaceuticals, and as a substrate in enzyme studies.

Mécanisme D'action

The mechanism of action of 4-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. For example, it can modulate cell-cell interactions, immune recognition, and protein stability by altering glycosylation patterns . The molecular targets include glycosyltransferases and other enzymes involved in glycan biosynthesis .

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Differences

The table below summarizes structural differences and biological implications of 4D-Fuc and related compounds:

Mechanistic Insights

- 4D-Fuc vs. Fluorinated Analogs: Unlike 2-fluoro-L-fucose (2F-Fuc), which disrupts glycosylation by forming non-functional GDP-sugar analogs , 4D-Fuc primarily acts as a chain terminator. The absence of the C4 hydroxyl prevents further elongation of glycan chains, leading to truncated polysaccharides .

- Enzymatic Conversion: 4D-Fuc is enzymatically oxidized to 4-deoxy-L-fucono-1,5-lactone by L-fucose dehydrogenase (e.g., FucD or BmulJ04919) . This lactone is rapidly hydrolyzed to 4-deoxy-L-fuconate by lactonases like BmulJ04915, demonstrating its transient role in metabolic pathways .

- Synthetic Utility : Benzyl-protected derivatives (e.g., 4-Deoxy-2,3-di-O-benzyl-L-fucose) enable controlled glycosylation in synthetic chemistry, offering advantages over unprotected 4D-Fuc in glycan assembly .

Activité Biologique

4-Deoxy-L-fucose, a derivative of L-fucose, is a 6-deoxy hexose sugar that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of 4-deoxy-L-fucose, focusing on its metabolic pathways, enzymatic interactions, and implications in various biological processes.

Chemical Structure and Synthesis

4-Deoxy-L-fucose (C₆H₁₂O₅) is characterized by the absence of a hydroxyl group at the C-4 position of L-fucose. This modification alters its biological properties and interactions with enzymes and receptors. The compound can be synthesized enzymatically from L-fucose using specific dehydrogenases, such as those identified in various bacterial strains .

Metabolic Pathways

In mammals, fucose, including its derivatives, is primarily synthesized through two pathways: the de novo synthesis pathway and the salvage pathway . The de novo pathway converts GDP-mannose into GDP-fucose through a series of enzymatic reactions involving GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-mannose-3,5-epimerase (FX protein) . The salvage pathway recycles free fucose into GDP-fucose via fucosyltransferases.

1. Role in Glycosylation

4-Deoxy-L-fucose plays a critical role in glycosylation processes. It is incorporated into N-glycans and O-glycans via fucosyltransferases, which utilize GDP-fucose as a substrate. These modifications are essential for proper cellular functions, including cell adhesion, signaling, and immune responses .

2. Implications in Cancer

Research indicates that altered fucosylation patterns are associated with various cancers. Increased levels of fucosylated proteins have been identified as biomarkers for cancer diagnosis and prognosis . The expression of fucosyltransferases is often upregulated in cancerous tissues, leading to enhanced fucosylation that may contribute to tumor progression and metastasis.

Case Studies

Case Study 1: Fucosylation in Hepatocellular Carcinoma (HCC)

A study demonstrated that elevated expression of the FX gene correlates with increased levels of GDP-fucose in hepatocellular carcinoma tissues. The transfection of FX into low-expressing cell lines resulted in enhanced fucosylation of glycoproteins, suggesting that targeting fucosylation pathways may provide therapeutic avenues for HCC treatment .

Case Study 2: Leukocyte Adhesion Deficiency Type II

Congenital mutations affecting GDP-fucose transporters lead to leukocyte adhesion deficiency type II (LAD II), characterized by severe immune deficiencies due to impaired fucosylation of glycoproteins involved in cell adhesion. This highlights the critical role of fucose and its derivatives in immune function .

Enzymatic Interactions

The enzymatic conversion of 4-deoxy-L-fucose involves several key enzymes:

| Enzyme | Function | Source |

|---|---|---|

| L-Fucose Dehydrogenase | Converts L-fucose to L-fucono-1,5-lactone | Pseudomonas sp. |

| GDP-Mannose 4,6-Dehydratase | Catalyzes the first step in GDP-fucose synthesis | Mammalian tissues |

| Fucosyltransferases | Transfers fucose to glycan structures | Various organisms |

These enzymes facilitate the metabolism of 4-deoxy-L-fucose and its incorporation into biological molecules.

Q & A

Basic Research Questions

Q. What are the established methods for chemically characterizing 4-Deoxy-L-fucose, and how can researchers validate its purity?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. For purity validation, high-performance liquid chromatography (HPLC) with a polar stationary phase is recommended. Refer to Certificate of Analysis (COA) standards, which outline criteria such as melting point (131–134°C), specific rotation (-75.3°), and solubility in water . Discrepancies in NMR or MS data should prompt further purification via recrystallization or column chromatography.

Q. How is 4-Deoxy-L-fucose biosynthesized in eukaryotic systems, and what enzymes are critical to this pathway?

- Methodological Answer : The biosynthesis of GDP-L-fucose, a precursor to 4-Deoxy-L-fucose derivatives, involves the FX protein (a NADPH-dependent reductase/epimerase). FX catalyzes the conversion of GDP-4-keto-6-D-deoxymannose to GDP-L-fucose, a key substrate for fucosyltransferases in glycan biosynthesis . Researchers can validate this pathway via enzyme assays using purified FX protein and LC-MS to detect intermediates.

Q. What role does 4-Deoxy-L-fucose play in glycan biosynthesis, and how can its functional absence be experimentally assessed?

- Methodological Answer : As a deoxygenated analog of L-fucose, 4-Deoxy-L-fucose may disrupt fucosylation processes. To assess its impact, researchers can use lectin-based assays (e.g., Aleuria aurantia lectin binding) to quantify fucosylated glycoproteins in cell cultures treated with the compound. Knockout models (e.g., Arabidopsis fkgp mutants) can further elucidate its role in developmental pathways .

Q. What safety protocols are recommended for handling 4-Deoxy-L-fucose in laboratory settings?

- Methodological Answer : While 4-Deoxy-L-fucose is not classified as hazardous, standard precautions include using gloves and eye protection. Refer to safety data sheets (SDS) for storage guidelines (e.g., 2–8°C in airtight containers) and disposal protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of 4-Deoxy-L-fucose on plant development?

- Methodological Answer : Use Arabidopsis thaliana seedlings grown on agar media containing 100 µM 4-Deoxy-L-fucose. Primary root length measurements (via image analysis software) and statistical tests (e.g., Student’s t-test) can quantify growth inhibition. Include controls with L-fucose and DMSO to isolate compound-specific effects .

Q. How should contradictory data on the bioactivity of 4-Deoxy-L-fucose be resolved, particularly in differing model organisms?

- Methodological Answer : Contradictions may arise from species-specific enzyme affinities or metabolic salvage pathways. Replicate experiments across models (e.g., mammalian cell lines vs. plants) while controlling for variables like pH and temperature. Use isotopic tracing (e.g., ³H-labeled L-fucose) to track metabolic incorporation .

Q. What enzymatic assays are suitable for studying the hydrolysis of 4-Deoxy-L-fucose-containing compounds?

- Methodological Answer : Alpha-L-fucosidase activity can be assayed via spectrophotometric monitoring of p-nitrophenol release from synthetic substrates (e.g., pNP-α-L-fucopyranoside). For 4-Deoxy-L-fucose derivatives, monitor hydrolysis products (e.g., deoxymyxol) using HPLC or GC-MS .

Q. How does 4-Deoxy-L-fucose influence protein folding or stability in glycoprotein studies?

- Methodological Answer : Conduct thermal shift assays (TSA) with recombinant glycoproteins synthesized in the presence of 4-Deoxy-L-fucose. Compare melting temperatures (Tm) to controls using differential scanning fluorimetry (DSF). Validate glycan composition via enzymatic digestion (e.g., PNGase F) and MALDI-TOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.